Hsd17B13-IN-57
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Overview
Description
Hsd17B13-IN-57 is a compound that has garnered significant attention in the field of medical research, particularly for its potential therapeutic applications in treating liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is associated with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has been shown to have protective effects against the progression of these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The industrial process may also involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-57 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-57 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in metabolic pathways.
Biology: Investigated for its effects on lipid metabolism and liver function in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver disease research.
Mechanism of Action
Hsd17B13-IN-57 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the metabolism of steroids and lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets in hepatocytes .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with similar enzymatic activity but different structural features.
Hsd17B13-IN-2: A compound with a similar mechanism of action but varying potency and selectivity.
Hsd17B13-IN-3: An inhibitor with distinct pharmacokinetic properties and therapeutic potential.
Uniqueness of Hsd17B13-IN-57
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing liver inflammation and fibrosis compared to other inhibitors . Additionally, its unique structural features contribute to its enhanced stability and bioavailability .
Properties
Molecular Formula |
C24H16Cl2F3N3O5 |
---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34) |
InChI Key |
BSIBEGKVMGTRRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
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